molecular formula C11H15N3S2 B7988582 (4-Thiomorpholin-4-ylphenyl)thiourea

(4-Thiomorpholin-4-ylphenyl)thiourea

Cat. No.: B7988582
M. Wt: 253.4 g/mol
InChI Key: DOIUYFAPBRUZHP-UHFFFAOYSA-N
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Description

(4-Thiomorpholin-4-ylphenyl)thiourea is a thiourea derivative featuring a thiomorpholine moiety attached to a phenyl ring. Thiomorpholine, a sulfur-containing heterocycle, replaces the oxygen atom in morpholine with sulfur, enhancing lipophilicity and metabolic susceptibility due to sulfur’s oxidizability . This compound is structurally analogous to medicinal precursors like 4-(4-nitrophenyl)thiomorpholine (precursor to 4-thiomorpholinoaniline), which is pivotal in synthesizing antidiabetic, antimycobacterial, and kinase inhibitor agents . Its thiourea core enables diverse biological interactions, including hydrogen bonding and hydrophobic effects, making it relevant in drug discovery .

Properties

IUPAC Name

(4-thiomorpholin-4-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c12-11(15)13-9-1-3-10(4-2-9)14-5-7-16-8-6-14/h1-4H,5-8H2,(H3,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIUYFAPBRUZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

The substitution of oxygen with sulfur in thiomorpholine (vs. morpholine) significantly alters physicochemical and biological properties. For example:

  • Crystal Structure : Thiomorpholine derivatives, such as 4-(4-nitrophenyl)thiomorpholine, form centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike morpholine analogues, which lack sulfur-induced conformational flexibility .
  • Lipophilicity : Sulfur increases logP values, enhancing membrane permeability. Thiomorpholine derivatives are more lipophilic than morpholine counterparts, favoring interactions with hydrophobic targets .
  • Metabolic Stability : The sulfur atom serves as a “soft spot” for oxidation, enabling controlled metabolic degradation (e.g., to sulfoxides/sulfones), a feature absent in morpholine-based compounds .
Thiourea vs. Urea Analogues

Thiourea derivatives exhibit distinct activity profiles compared to urea analogues:

  • Anti-Amoebic Activity: Amino acid-functionalized thioureas (e.g., M1, M2) show enhanced activity against Acanthamoeba (Table 1) due to sulfur’s hydrophobicity, enabling deeper membrane penetration .
  • Anticancer Potential: Thioureas act as EGFR inhibitors via tyrosine kinase receptor binding, while urea derivatives (e.g., hydroxyurea) primarily target ribonucleotide reductase. Thioureas’ sulfur atom may improve receptor selectivity .
  • Electrochemical Activity : Urea analogues (e.g., phenylurea) exhibit higher activity (76.3%) than thioureas (49.7%) in certain electrochemical applications, attributed to oxygen’s stronger hydrogen-bonding capacity .

Table 1: Activity Comparison of Urea and Thiourea Analogues

Substituent Urea Activity (%) Thiourea Activity (%) Application Reference
Phenyl 76.3 49.7 Electrochemical
p-Tolyl 20.1 19.2 Electrochemical
p-Methoxyphenyl 12.6 13.3 Electrochemical
Amino acid-Modified N/A >90 (Anti-Amoebic) Antimicrobial
Comparison with Other Thiourea Derivatives
  • Antistaphylococcal Activity : (4-Thiomorpholin-4-ylphenyl)thiourea’s trifluoromethylphenyl analogues exhibit low cytotoxicity (HaCaT cells) while maintaining antibiofilm properties, suggesting a favorable safety profile .
  • Biphenyl Thioureas : Derivatives like 1-(4-biphenylyl)thiourea (NSC 74764) share structural similarity but lack the thiomorpholine group, resulting in reduced metabolic versatility .
  • Pyrimidine-Thiourea Hybrids : Compounds such as 4-(trifluoromethyl)-6-(thiophen-2-yl)pyrimidine-2-thiol integrate sulfur into a pyrimidine ring, differing in electronic effects and target specificity compared to phenyl-thiomorpholine derivatives .

Key Research Findings

  • Structural Flexibility : The thiomorpholine ring’s chair conformation enables axial positioning of substituents, optimizing interactions with biological targets (e.g., kinase active sites) .
  • Hydrophobicity-Driven Selectivity : Thiourea’s sulfur enhances membrane penetration, critical for antimycobacterial activity, as seen in squaramide derivatives .
  • Toxicity Profile : Thiomorpholine-thiourea hybrids demonstrate lower cytotoxicity than morpholine-based drugs, aligning with trends observed in trifluoromethylphenyl thioureas .

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